molecular formula C13H13FO3 B11755086 Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate

Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate

Cat. No.: B11755086
M. Wt: 236.24 g/mol
InChI Key: ZZYOMYAVRIOJCE-UHFFFAOYSA-N
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Description

Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylate is a synthetic organic compound with a complex structure. It features a fluorine atom, a ketone group, and a carboxylate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The ketone and carboxylate groups also play a role in its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate
  • Methyl 1-hydroxyindole-3-carboxylate
  • Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate

Uniqueness

Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for specific applications where fluorine’s unique characteristics are beneficial .

Properties

Molecular Formula

C13H13FO3

Molecular Weight

236.24 g/mol

IUPAC Name

methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxylate

InChI

InChI=1S/C13H13FO3/c1-17-13(16)10-7-6-8-9(12(10)14)4-2-3-5-11(8)15/h6-7H,2-5H2,1H3

InChI Key

ZZYOMYAVRIOJCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C(=O)CCCC2)F

Origin of Product

United States

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